![molecular formula C17H15FN2O3S B2509190 N-(3-Fluorphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]chinolin-8-sulfonamid CAS No. 898462-76-5](/img/structure/B2509190.png)
N-(3-Fluorphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]chinolin-8-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C17H15FN2O3S and its molecular weight is 346.38. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffforschung
Chinoline dienen als wichtige Gerüste für die Wirkstoffentwicklung. Ihre vielseitige chemische Struktur ermöglicht Modifikationen, die die biologische Aktivität verbessern können. Insbesondere das Pyranochinolin-Ringsystem, das in unserer Verbindung vorhanden ist, hat Aufmerksamkeit erregt. Forscher untersuchen Derivate dieses Gerüsts, um neuartige Medikamente zu entwickeln, die auf verschiedene Krankheiten abzielen. Zu den potenziellen Anwendungen gehören antivirale, krebshemmende und antibakterielle Mittel. Weitere Studien sind erforderlich, um spezifische Mechanismen aufzudecken und Wirkstoffkandidaten zu optimieren .
Synthetische organische Chemie
Chinoline spielen eine zentrale Rolle in der synthetischen organischen Chemie. Forscher wenden verschiedene Verfahren zur Synthese von Chinolin-Derivaten an. Klassische Methoden wie die Gould–Jacob-, Friedländer-, Ptzinger-, Skraup-, Doebner von Miller- und Conrad-Limpach-Reaktionen wurden historisch verwendet. Darüber hinaus bieten übergangsmetallkatalysierte Reaktionen, metallfreie, von ionischen Flüssigkeiten vermittelte Reaktionen und Reaktionen unter Ultraschallbestrahlung grünere Alternativen für die Konstruktion und Funktionalisierung von Chinolingerüsten. Diese Synthesewege tragen zur Entwicklung von diversen chemischen Bibliotheken bei .
Industrielle Anwendungen
Chinoline finden Anwendungen, die über die medizinische Chemie hinausgehen. Sie werden bei der Synthese von Farbstoffen, Agrochemikalien und anderen Industrieprodukten verwendet. Die Fähigkeit, das Chinolingerüst zu modifizieren, ermöglicht die Anpassung von Eigenschaften für spezifische Anwendungen. Beispielsweise zeigen Chinolin-basierte Farbstoffe leuchtende Farben und eine hervorragende Lichtechtheit. Forscher untersuchen weiterhin neuartige Chinolin-Derivate für industrielle Zwecke .
Fazit
„N-(3-Fluorphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]chinolin-8-sulfonamid” ist eine faszinierende Verbindung mit vielseitigen Anwendungen. Ihre Synthese, Modifikation und biologische Bewertung faszinieren weiterhin Forscher aus verschiedenen Disziplinen. Wenn wir mehr über ihre Eigenschaften erfahren, können wir möglicherweise neue therapeutische Wege und industrielle Innovationen erschließen . Wenn Sie weitere Fragen haben oder zusätzliche Informationen benötigen, zögern Sie bitte nicht, sich zu melden!
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c18-13-2-1-3-14(10-13)19-24(22,23)15-8-11-4-5-16(21)20-7-6-12(9-15)17(11)20/h1-3,8-10,19H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSJHOMKTONLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2509113.png)
![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2509115.png)
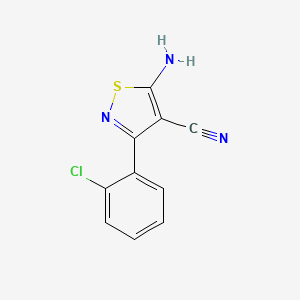
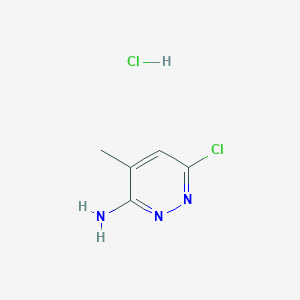
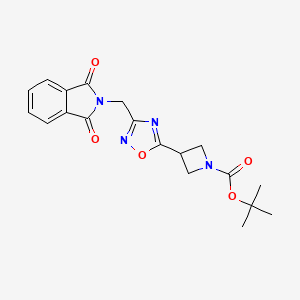
![3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2509120.png)
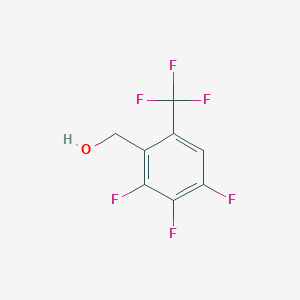
![1,7-dimethyl-3-(3-methylbutyl)-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2509124.png)
![4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2509125.png)
![2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B2509127.png)
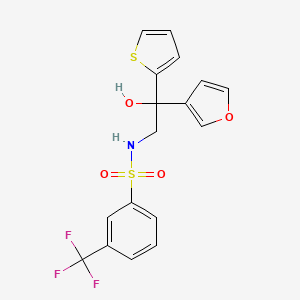
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)
